

Application Note: Quantitative Determination of Texaline in Human Plasma by HPLC-MS/MS

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Compound of Interest

Compound Name: *Texaline*

Cat. No.: *B1683118*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Texaline is a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cellular growth and proliferation that is often dysregulated in cancer.^{[1][2][3]} As a potential therapeutic agent, it is crucial to establish a robust and reliable analytical method for its quantification in biological matrices to support pharmacokinetic and pharmacodynamic studies. This application note describes a validated HPLC-MS/MS method for the determination of **Texaline** in human plasma. The method is sensitive, specific, and suitable for high-throughput analysis.

Data Presentation

Table 1: HPLC-MS/MS System Parameters

Parameter	Setting
HPLC System	UPLC System
Column	C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 µL
Mass Spectrometer	Triple Quadrupole
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.0 kV
Source Temperature	150 °C
Desolvation Temp.	400 °C
Nebulizer Gas	Nitrogen
Collision Gas	Argon

Table 2: Optimized MRM Transitions and MS Parameters for Texaline and Internal Standard (IS)

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Texaline	[To be determined]	[To be determined]	100	[To be optimized]
Texaline (Qualifier)	[To be determined]	[To be determined]	100	[To be optimized]
Internal Standard	[To be determined]	[To be determined]	100	[To be optimized]

Note: The m/z values for precursor and product ions, as well as the optimal collision energy, need to be determined empirically by infusing a standard solution of **Texaline** and the selected internal standard into the mass spectrometer.

Table 3: Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
0.5	95	5
2.5	5	95
3.5	5	95
3.6	95	5
5.0	95	5

Table 4: Method Validation Summary

Parameter	Result
Linearity (r^2)	> 0.995
LLOQ	1 ng/mL
Accuracy (% bias)	Within $\pm 15\%$
Precision (%RSD)	< 15%
Recovery	85-115%
Matrix Effect	Minimal

Experimental Protocols

Standard and Sample Preparation

1.1. Stock Solutions:

- Prepare a 1 mg/mL stock solution of **Texaline** in a suitable organic solvent (e.g., DMSO or methanol).

- Prepare a 1 mg/mL stock solution of a suitable internal standard (IS). A stable isotope-labeled version of **Texaline** is highly recommended to compensate for matrix effects and variability in sample processing.[4][5] If unavailable, a structural analog can be used.[4]

1.2. Working Solutions:

- Prepare working standard solutions by serially diluting the **Texaline** stock solution with 50:50 acetonitrile:water to create calibration standards.
- Prepare a working solution of the internal standard at an appropriate concentration.

1.3. Calibration Standards and Quality Control Samples:

- Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of, for example, 1-1000 ng/mL.
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

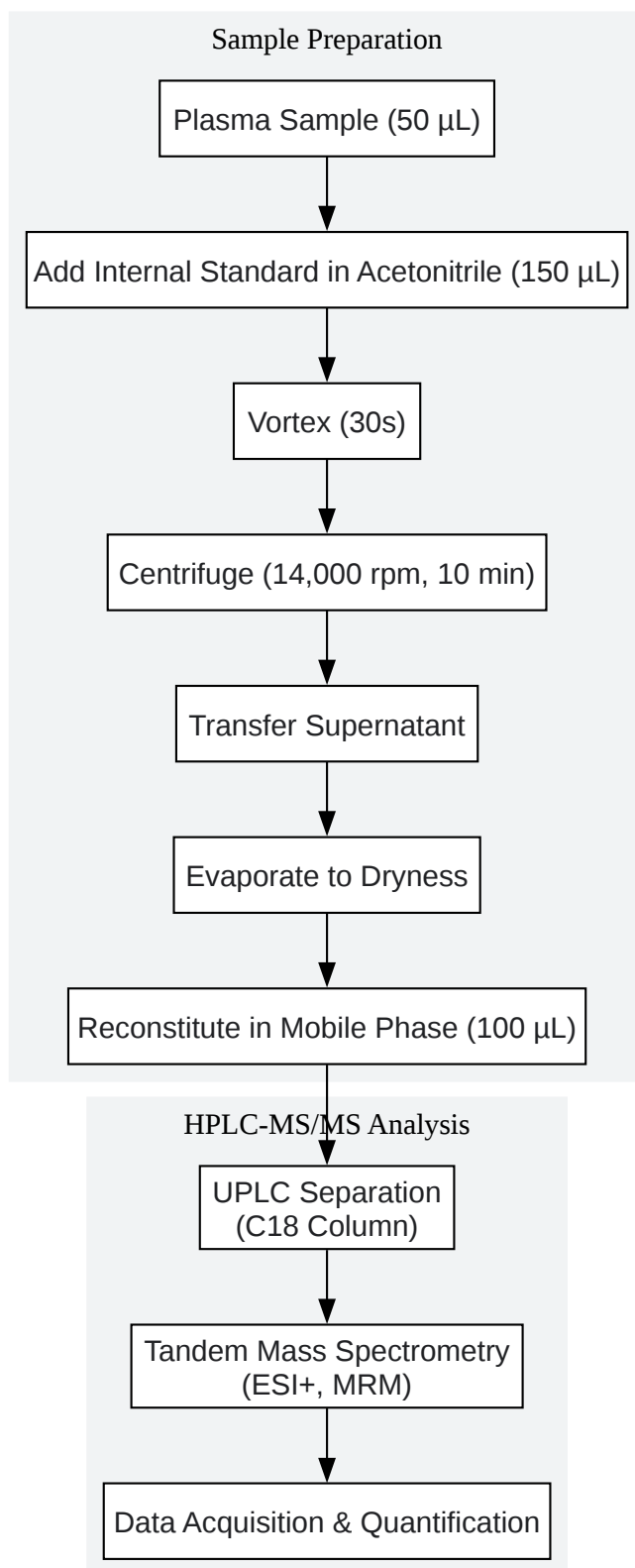
Sample Extraction: Protein Precipitation

Protein precipitation is a rapid and effective method for removing proteins from plasma samples.[6][7][8]

- To 50 μ L of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 μ L of the internal standard working solution prepared in acetonitrile.[9][10]
- Vortex the mixture for 30 seconds to precipitate the proteins.
- Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[11]
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 μ L of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

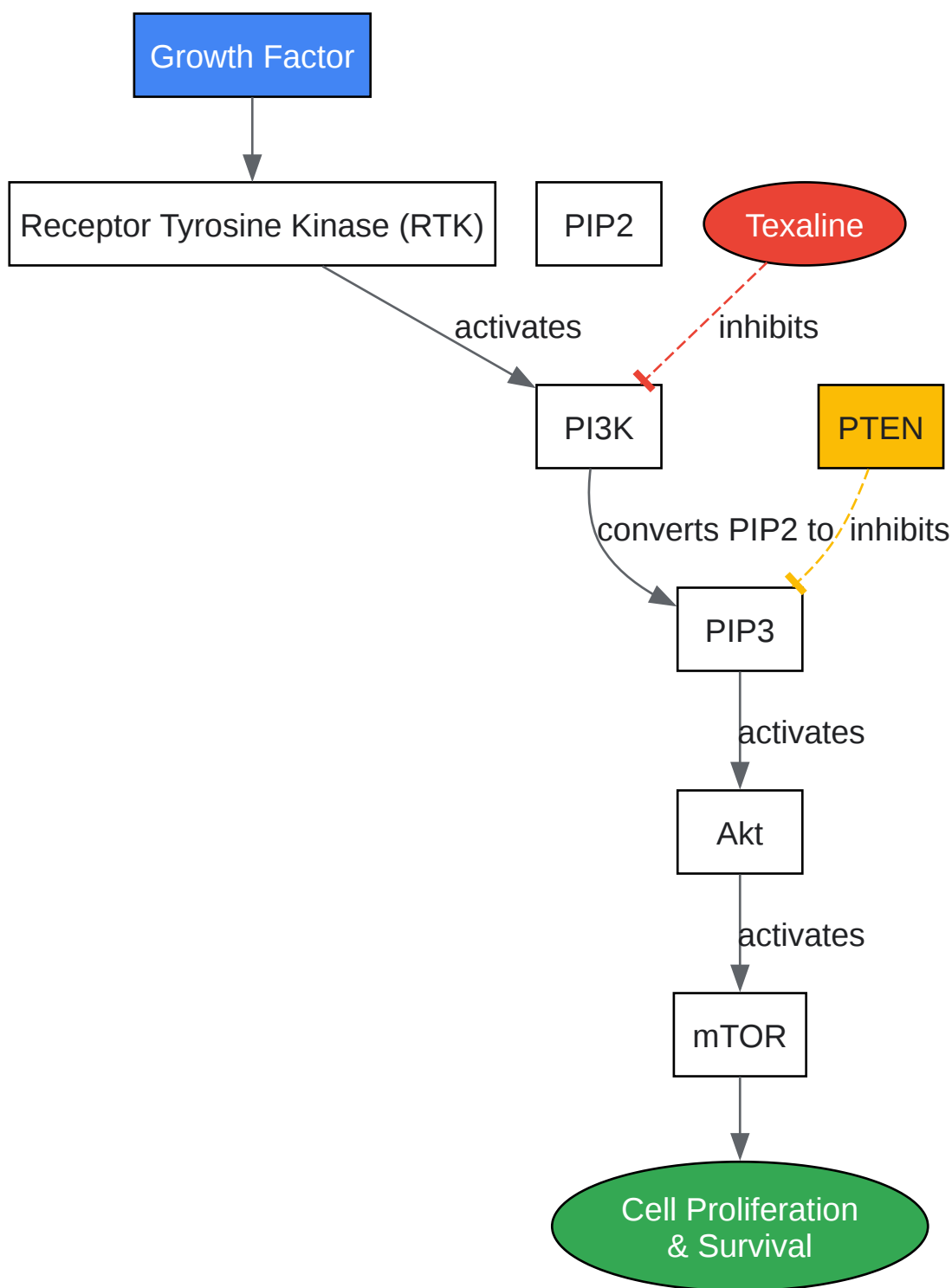
- Vortex briefly and inject into the HPLC-MS/MS system.

Visualizations



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Caption: Experimental workflow for **Texaline** quantification.

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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of **Texaline**.

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